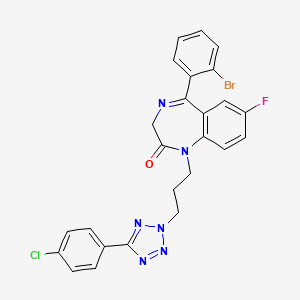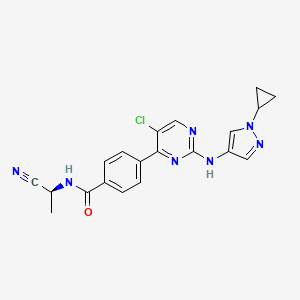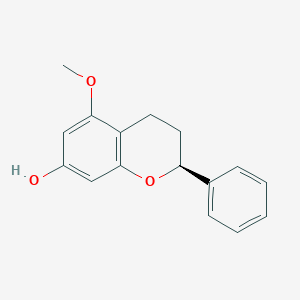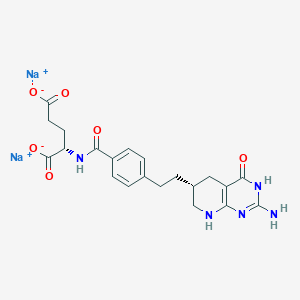
Lometrexol disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lometrexol (disodium) is a potent antifolate compound that inhibits glycinamide ribonucleotide formyltransferase (GARFT), an enzyme crucial for de novo purine synthesis. This inhibition leads to the disruption of purine metabolism, resulting in abnormal cell proliferation, apoptosis, and cell cycle arrest. Lometrexol (disodium) has shown significant anticancer activity and is also an effective inhibitor of human serine hydroxymethyltransferase 1/2 (hSHMT1/2) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lometrexol (disodium) involves multiple steps, starting with the preparation of the core structure, followed by functional group modificationsThe final product is obtained through purification and crystallization processes .
Industrial Production Methods: Industrial production of Lometrexol (disodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Lometrexol (disodium) undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
Lometrexol (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study purine metabolism and enzyme inhibition.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit purine synthesis and induce cell cycle arrest.
Industry: Utilized in the development of new antifolate drugs and therapeutic agents
Mecanismo De Acción
Lometrexol (disodium) exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), an enzyme involved in the de novo synthesis of purines. This inhibition leads to a rapid depletion of intracellular purine ribonucleotides, causing abnormal cell proliferation, apoptosis, and cell cycle arrest. Additionally, Lometrexol (disodium) inhibits human serine hydroxymethyltransferase 1/2 (hSHMT1/2), further disrupting cellular metabolism .
Comparación Con Compuestos Similares
Methotrexate: Another antifolate that inhibits dihydrofolate reductase (DHFR) and is used in cancer chemotherapy.
Pemetrexed: Inhibits multiple folate-dependent enzymes and is used to treat non-small cell lung cancer and mesothelioma.
Raltitrexed: Inhibits thymidylate synthase and is used in the treatment of colorectal cancer
Uniqueness of Lometrexol (Disodium): Lometrexol (disodium) is unique in its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT) without causing detectable levels of DNA strand breaks. This selective inhibition makes it a valuable tool for studying purine metabolism and developing targeted anticancer therapies .
Propiedades
Fórmula molecular |
C21H23N5Na2O6 |
|---|---|
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
disodium;(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15+;;/m1../s1 |
Clave InChI |
SVJSWELRJWVPQD-KJWOGLQMSA-L |
SMILES isomérico |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



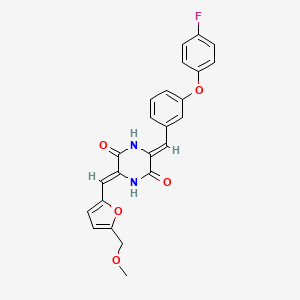

![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
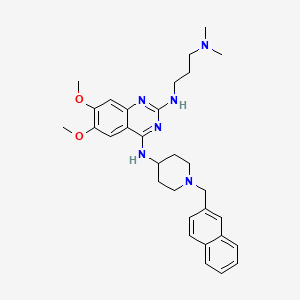
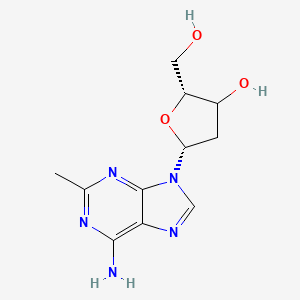
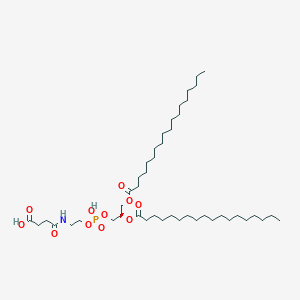
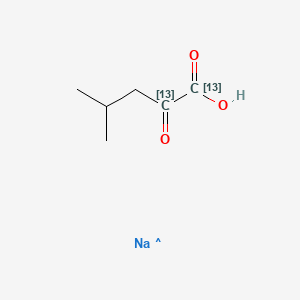

![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
